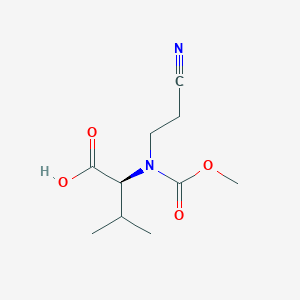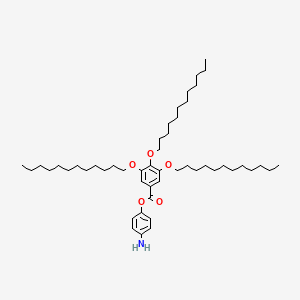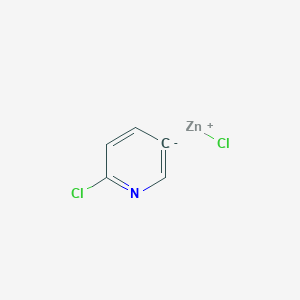![molecular formula C12H16O5 B12573269 Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester CAS No. 185300-91-8](/img/structure/B12573269.png)
Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester typically involves the esterification of 3,4-dimethoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
3,4-Dimethoxyphenylacetic acid+MethanolAcid CatalystMethyl (3,4-dimethoxyphenyl)acetate+Water
Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction and simplify the separation of the product from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3,4-dimethoxyphenylacetic acid and methanol in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields 3,4-dimethoxyphenylacetic acid and methanol, while oxidation can produce various carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may be metabolized by esterases to release 3,4-dimethoxyphenylacetic acid, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenylacetic acid: A closely related compound with similar chemical properties.
Methyl 3,4-dimethoxybenzoate: Another ester with a similar structure but different functional groups.
Homoveratric acid: A compound with a similar phenylacetic acid backbone but different substituents.
Uniqueness
Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy linkage and ester functionality make it versatile for various synthetic and research purposes.
Eigenschaften
CAS-Nummer |
185300-91-8 |
|---|---|
Molekularformel |
C12H16O5 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
methyl 2-[(3,4-dimethoxyphenyl)methoxy]acetate |
InChI |
InChI=1S/C12H16O5/c1-14-10-5-4-9(6-11(10)15-2)7-17-8-12(13)16-3/h4-6H,7-8H2,1-3H3 |
InChI-Schlüssel |
IKZDDXFTYGWNDR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)COCC(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]-](/img/structure/B12573217.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12573224.png)
![[(Benzyloxy)(ethoxy)methyl]benzene](/img/structure/B12573228.png)
![N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine](/img/structure/B12573231.png)

![2H-Pyran-2-one, 4-[[4-(2,4-dichlorophenoxy)-2-butynyl]thio]-6-methyl-](/img/structure/B12573243.png)
![6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B12573254.png)


![Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate](/img/structure/B12573262.png)

